2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid
Description
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a synthetic organic compound featuring a benzo[1,2,5]thiadiazole core linked via a sulfonamide group to a propionic acid moiety. Its molecular formula is C₁₀H₉N₃O₄S₂, with a molecular weight of 323.33 g/mol . This compound has been studied in structural biology, notably forming complexes with carboxypeptidase B, as evidenced by crystallographic data .
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-5(9(13)14)12-18(15,16)7-4-2-3-6-8(7)11-17-10-6/h2-5,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGWKCMUEACGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of BenzoThiadiazole-4-Sulfonyl Chloride
The regioselective sulfonation of benzothiadiazole is critical for accessing the 4-sulfonyl chloride intermediate. Patent WO2006036670A1 discloses a general method for sulfonating heteroaromatic systems using chlorosulfonic acid under controlled conditions. For benzothiadiazole, sulfonation occurs preferentially at the 4-position due to electronic and steric factors. The reaction is typically conducted at 0–5°C in dichloromethane, followed by quenching with thionyl chloride to yield the sulfonyl chloride.
Key Reaction Conditions
Preparation of 2-Aminopropionic Acid Derivatives
2-Aminopropionic acid (L- or D-alanine) is commercially available but often requires protection of the carboxylic acid group during sulfonamide formation. Methyl or ethyl esters are commonly employed to prevent side reactions. For example, methyl 2-aminopropionate is prepared by treating alanine with methanol under acidic catalysis (e.g., HCl gas).
Esterification Protocol
Sulfonamide Coupling Reaction
The coupling of benzothiadiazole-4-sulfonyl chloride with methyl 2-aminopropionate follows a nucleophilic substitution mechanism. Schotten-Baumann conditions (biphasic NaOH/CH₂Cl₂) are optimal for suppressing hydrolysis of the sulfonyl chloride while facilitating amine deprotonation.
Representative Procedure
- Dissolve methyl 2-aminopropionate (1.2 equiv) in CH₂Cl₂.
- Add aqueous NaOH (10%, 2.0 equiv) and cool to 0°C.
- Slowly add benzothiadiazole-4-sulfonyl chloride (1.0 equiv) with vigorous stirring.
- Stir for 4 hours at room temperature.
- Isolate the sulfonamide product via extraction and drying.
Yield : 70–85% (crude), depending on purity of sulfonyl chloride.
Hydrolysis of Methyl Ester to Propionic Acid
The methyl ester protecting group is removed via alkaline hydrolysis. Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures provides efficient deprotection without degrading the sulfonamide bond.
Hydrolysis Conditions
- Reagent : LiOH (2.0 equiv)
- Solvent : THF/H₂O (3:1 v/v)
- Temperature : Room temperature, 12 hours.
- Workup : Acidify with HCl (1M) to precipitate the carboxylic acid.
Yield : >90% after recrystallization.
Optimization of Reaction Conditions
Solvent and Base Selection for Sulfonamide Formation
Comparative studies from WO2006036670A1 and ACS Omega highlight the impact of solvent and base on coupling efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| CH₂Cl₂ | NaOH (10%) | 78 | 95 |
| THF | NaHCO₃ | 65 | 88 |
| DMF | Et₃N | 60 | 82 |
Biphasic CH₂Cl₂/NaOH systems outperform polar aprotic solvents due to better phase separation and reduced side reactions.
Stereochemical Considerations
The chiral center in 2-aminopropionic acid necessitates enantioselective synthesis if optically pure product is required. WO2006036670A1 describes enzymatic resolution using acylase enzymes under optimized conditions (pH 8.0, CoCl₂, 40°C), achieving >99% enantiomeric excess (ee) for the L-enantiomer.
Characterization and Analytical Data
Spectroscopic Validation
IR Spectroscopy :
¹H NMR (DMSO-d₆) :
¹³C NMR :
Discussion of Alternative Methods
Alternative routes include direct sulfonation of pre-formed alanine derivatives, but these are less efficient due to competing side reactions at the amino group. Solid-phase synthesis using Wang resin has been explored for analogous sulfonamides but remains unvalidated for this specific compound.
Chemical Reactions Analysis
Cross-Coupling Reactions
While the parent compound lacks halogens, brominated derivatives (e.g., 4-bromo-benzo thiadiazole sulfonamides) undergo palladium-catalyzed cross-coupling:
Suzuki–Miyaura Coupling
Reaction of 4-bromo derivatives with aryl boronic esters using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene at 110°C selectively produces mono-arylated products .
Example :
| Substrate | Boronic Ester | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| 4-Bromo derivative | Thiophene-2-pinacolate | Pd(PPh₃)₄ | Toluene, 110°C, 24 h | 60% |
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic displacement under SNAr (nucleophilic aromatic substitution) conditions:
Cyanide Substitution
4-Bromo derivatives react with Zn(CN)₂ in NMP at 120°C in the presence of Pd(PPh₃)₄ to yield cyano-substituted products .
Optimized Protocol :
| Substrate | Reagent | Catalyst | Solvent | Temp/Time | Yield |
|---|---|---|---|---|---|
| 4-Bromo derivative | Zn(CN)₂ | Pd(PPh₃)₄ | NMP | 120°C, 28 h | 87% |
Stability and Functionalization
-
Acid/Base Stability : The sulfonamide and carboxylic acid groups remain stable under mild acidic (pH 3–5) and basic (pH 8–10) conditions.
-
Derivatization : The carboxylic acid moiety can be esterified or amidated using standard coupling agents (e.g., EDC/HOBt) .
Biological Activity
Though not directly studied for this compound, structurally related sulfonamides exhibit:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure for the development of new drugs targeting various diseases. Its sulfonamide group is known to exhibit antibacterial properties, making it a candidate for antibiotic development.
Proteomics Research
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is utilized in proteomics for the study of protein interactions and enzyme activities. The compound can act as a probe to investigate the function of specific proteins within biological systems.
Biochemical Assays
This compound can be employed in biochemical assays to measure enzyme activity or to screen for potential inhibitors. Its specific interactions with target enzymes can provide insights into metabolic pathways and disease mechanisms.
Development of Diagnostic Tools
Due to its ability to selectively bind to certain biological molecules, this compound may be explored for use in diagnostic applications, particularly in detecting biomarkers related to specific diseases.
Case Study 1: Antibacterial Activity
A study demonstrated the antibacterial efficacy of compounds related to this compound against various strains of bacteria. The results indicated that modifications to the benzo[1,2,5]thiadiazole structure could enhance activity and selectivity.
Case Study 2: Protein Interaction Studies
In proteomics research, this compound was used as a tagging agent for studying protein-protein interactions. Researchers found that it could effectively label target proteins without significantly altering their function, facilitating further analysis through mass spectrometry.
Case Study 3: Enzyme Inhibition Assays
Research involving enzyme inhibition assays revealed that derivatives of this compound showed significant inhibitory effects on specific enzymes involved in metabolic pathways. This finding suggests potential therapeutic applications in metabolic disorders.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of antibacterial agents | Effective against multiple bacterial strains |
| Proteomics Research | Study of protein interactions and functions | Successful labeling without functional alteration |
| Biochemical Assays | Measurement of enzyme activity | Significant inhibition observed |
| Diagnostic Tools | Potential use in detecting disease biomarkers | Selective binding capabilities noted |
Mechanism of Action
The mechanism of action of 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid with analogous compounds:
Key Observations:
- Benzo[1,2,5]thiadiazole vs. Thiadiazole Derivatives: The benzo[1,2,5]thiadiazole core in the target compound confers stronger electron-withdrawing properties compared to simpler thiadiazole derivatives (e.g., 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol in ), enhancing stability and enzyme-binding specificity .
- Sulfonamide vs. Phenoxy/Benzoyl Groups: Unlike Mecoprop (phenoxy) and Ketoprofen (benzoyl), the sulfonamide group in the target compound enables hydrogen-bonding interactions with enzyme active sites, as demonstrated in its carboxypeptidase B complex .
- Chain Length Variations: The hexanoic acid analog (C₁₂H₁₅N₃O₄S₂) in has a longer aliphatic chain, which may improve membrane permeability but reduce target specificity compared to the propionic acid variant.
Pharmacological and Biochemical Comparisons
Biological Activity
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a compound belonging to the class of benzo[1,2,5]thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.
- Molecular Formula : C₉H₉N₃O₄S₂
- Molecular Weight : 287.32 g/mol
- CAS Number : 1396966-20-3
The mechanism of action for this compound primarily involves its interaction with biological targets through static quenching mechanisms. This interaction can influence various biochemical pathways, particularly those involving primary aromatic amines (PAAs) and fluorescence properties in biological systems .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives possess significant antibacterial activity against various pathogens. The presence of electron-donating groups in their structure enhances this activity, suggesting that modifications to the sulfonylamino group could further improve efficacy against resistant strains .
Anticancer Properties
The anticancer potential of this compound is supported by structure-activity relationship (SAR) studies indicating that the thiazole ring is crucial for cytotoxic activity. Compounds containing similar moieties have demonstrated effective inhibition of cancer cell lines with IC₅₀ values comparable to established chemotherapeutics like doxorubicin. For example, derivatives with specific substitutions showed enhanced activity against human glioblastoma and melanoma cells .
Case Studies
Several case studies highlight the biological activities of benzo[1,2,5]thiadiazole derivatives:
- Antitumor Activity : A study evaluated a series of thiazole-integrated compounds for their cytotoxic effects on various cancer cell lines. The results indicated that specific structural modifications significantly increased their potency (IC₅₀ values < 10 µM) .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that certain derivatives exhibited comparable activity to standard antibiotics like norfloxacin .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Q & A
Basic: What are the standard synthetic routes for 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid?
Methodological Answer:
The synthesis typically involves two key steps: (1) functionalization of the benzo[1,2,5]thiadiazole core and (2) sulfonamide coupling. For example, benzo[c][1,2,5]thiadiazole derivatives can be synthesized via borylation of 4,7-dibromo precursors followed by HCl hydrolysis to yield boronic acid intermediates . Subsequent sulfonamide formation is achieved by reacting the sulfonyl chloride derivative of benzo[1,2,5]thiadiazole with a propionic acid-containing amine under basic conditions (e.g., DMF/NaH), analogous to protocols used for structurally related compounds .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To confirm sulfonamide linkage (δ ~3.0–3.5 ppm for –SO2NH– protons) and aromatic protons in the benzo[1,2,5]thiadiazole moiety.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving conformational details, as demonstrated in studies of analogous sulfonamide-propionic acid derivatives, which revealed intramolecular π-π stacking and hydrogen-bonding networks .
- HPLC-PDA : To assess purity (>95% recommended for biological assays).
Advanced: How can reaction yields be optimized during sulfonamide coupling?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine.
- Catalysis : Use of DMAP or Et3N to accelerate coupling.
- Temperature Control : Reflux conditions (e.g., 80–100°C) improve kinetics but may require inert atmospheres to prevent decomposition .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side reactions.
Advanced: How does the benzo[1,2,5]thiadiazole moiety influence electronic properties for photovoltaic applications?
Methodological Answer:
The benzo[1,2,5]thiadiazole group acts as an electron-deficient unit, lowering the LUMO energy and enhancing charge transfer in bulk-heterojunction solar cells. To evaluate this:
- Cyclic Voltammetry : Measure reduction potentials to estimate LUMO levels.
- UV-Vis Spectroscopy : Assess absorption edges; derivatives typically show λmax ~450–500 nm, suitable for visible-light harvesting .
- DFT Calculations : Model HOMO/LUMO distributions to guide structural modifications.
Advanced: What challenges arise in crystallizing this compound for structural analysis?
Methodological Answer:
Crystallization challenges include:
- Solvent Polarity : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Intermolecular Interactions : Promote π-π stacking via aromatic substituents or introduce hydrogen-bond donors (e.g., –COOH groups), as seen in structurally similar propionic acid derivatives .
- Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality.
Advanced: How can researchers assess its potential as a multi-target biological agent?
Methodological Answer:
- Target Screening : Use in vitro binding assays against receptors like CCKBR/CCKAR, which are targeted by structurally related sulfonamide derivatives .
- Structure-Activity Relationship (SAR) : Modify the propionic acid side chain or benzo[1,2,5]thiadiazole substituents and test for affinity changes.
- Molecular Docking : Simulate interactions with receptor binding pockets to prioritize synthetic targets.
Basic: What functional group transformations are feasible for this compound?
Methodological Answer:
Common modifications include:
- Esterification : Protect the –COOH group using DCC/DMAP-mediated coupling with alcohols.
- Amide Formation : React the acid with amines (e.g., EDC/HOBt activation).
- Sulfonamide Alkylation : Introduce alkyl/aryl groups at the sulfonamide nitrogen using alkyl halides under basic conditions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines, buffer pH, and incubation times across studies.
- Metabolic Stability Testing : Evaluate compound degradation under assay conditions (e.g., liver microsome models).
- Comparative Studies : Replicate conflicting experiments with controlled variables (e.g., purity >99%, solvent-matched stock solutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
